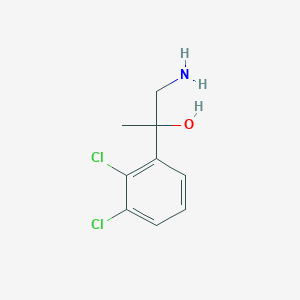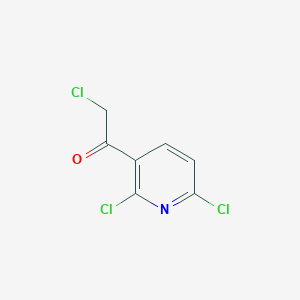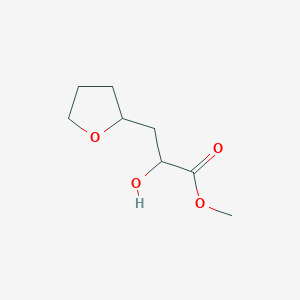
(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate: is an organic compound that features a tetrahydrofuran ring, a hydroxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for selective functionalization and incorporation into larger molecular frameworks.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives. It may also serve as a model compound for investigating the metabolic pathways of similar structures.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The tetrahydrofuran ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism by which (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity and pharmacokinetics .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the hydroxy and ester groups.
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with different solvation properties.
Substituted Tetrahydrofurans: Various derivatives with different substituents on the tetrahydrofuran ring.
Uniqueness: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate is unique due to the presence of both a hydroxy group and a methyl ester group, which confer distinct reactivity and potential for diverse applications. Its chiral center also adds to its uniqueness, making it valuable for enantioselective synthesis and studies .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(oxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
VIKSMTOVCQIRCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




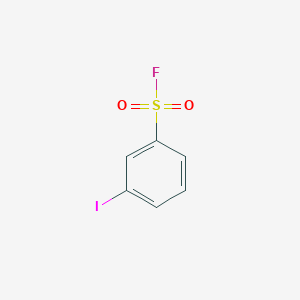
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
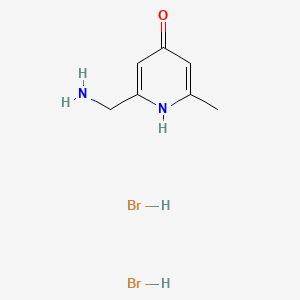

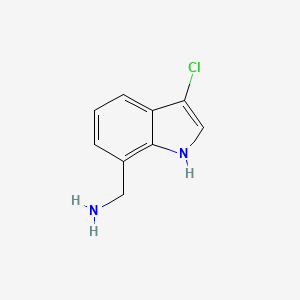
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)
